molecular formula C14H11FO4 B6380091 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% CAS No. 1261922-39-7

5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95%

Cat. No. B6380091
CAS RN: 1261922-39-7
M. Wt: 262.23 g/mol
InChI Key: CDMAREHVHXVZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% (5-FCP-2-MOP) is a synthetic compound that has been studied extensively in scientific research applications for its biochemical and physiological effects. It is a highly potent inhibitor of the enzyme 5-lipoxygenase (5-LOX) and has been used in laboratory experiments to study the effects of 5-LOX inhibition on various biological processes.

Scientific Research Applications

5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of 5-LOX inhibition on cell proliferation, inflammation, and cancer cell growth. It has also been used to study the effects of 5-LOX inhibition on the metabolism of arachidonic acid, an important fatty acid involved in many biological processes. Additionally, 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% has been used to study the effects of 5-LOX inhibition on the production of leukotrienes, a group of pro-inflammatory molecules.

Mechanism of Action

5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% is a highly potent inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes. 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% binds to the active site of 5-LOX and prevents the enzyme from converting arachidonic acid into leukotrienes. This inhibition of 5-LOX leads to a decrease in the production of leukotrienes and a decrease in inflammation.
Biochemical and Physiological Effects
5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% has been shown to inhibit the production of leukotrienes and reduce inflammation. Additionally, 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% has been shown to inhibit the proliferation of cancer cells and reduce the growth of tumors. Finally, 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% has been shown to reduce the metabolism of arachidonic acid, leading to a decrease in the production of prostaglandins and other pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% is a highly potent inhibitor of 5-LOX, which makes it an ideal tool for studying the effects of 5-LOX inhibition. Additionally, 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% is easy to synthesize and is available in high purity (95%). A limitation of 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% is that it is not a selective inhibitor of 5-LOX and can also inhibit other enzymes, such as cyclooxygenase (COX).

Future Directions

There are a number of potential future directions for research involving 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95%. One potential direction is to further investigate the effects of 5-LOX inhibition on various biochemical and physiological processes. Additionally, further research could be done to develop more selective inhibitors of 5-LOX that do not inhibit other enzymes, such as COX. Finally, further research could be done to develop 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95%-based drugs for the treatment of various diseases, such as cancer and inflammation.

Synthesis Methods

5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% can be synthesized using a two-step synthesis process. First, a thiophenol derivative is reacted with an aldehyde to form an intermediate compound. This intermediate compound is then reacted with a carboxylic acid to form 5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95%. The synthesis process has been optimized to ensure high yields of the final product.

properties

IUPAC Name

3-fluoro-5-(3-hydroxy-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-3-2-8(7-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMAREHVHXVZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685659
Record name 5-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol

CAS RN

1261922-39-7
Record name 5-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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